molecular formula C13H20N2O2 B1201433 3-(4-Butoxyphenyl)propionyl hydrazide CAS No. 89790-07-8

3-(4-Butoxyphenyl)propionyl hydrazide

Cat. No.: B1201433
CAS No.: 89790-07-8
M. Wt: 236.31 g/mol
InChI Key: JAHTZERVWOABSA-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)propionyl hydrazide (CAS: 89790-07-8) is a hydrazide derivative with the molecular formula C₁₃H₂₀N₂O₂ . The compound features a butoxyphenyl group attached to a propionyl hydrazide backbone, conferring both lipophilic (due to the butoxy substituent) and reactive (hydrazide moiety) properties.

Properties

CAS No.

89790-07-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-(4-butoxyphenyl)propanehydrazide

InChI

InChI=1S/C13H20N2O2/c1-2-3-10-17-12-7-4-11(5-8-12)6-9-13(16)15-14/h4-5,7-8H,2-3,6,9-10,14H2,1H3,(H,15,16)

InChI Key

JAHTZERVWOABSA-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CCC(=O)NN

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC(=O)NN

Other CAS No.

89790-07-8

Synonyms

3-(4-butoxyphenyl)propionyl hydrazide
BOPPH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

3-(2-Pyridyldithio)propionyl Hydrazide (PDPH)

  • Structural Differences : PDPH replaces the butoxyphenyl group with a pyridyldithio moiety, introducing a disulfide bond (-S-S-) and a pyridine ring .
  • Functional Properties: PDPH’s pyridyldithio group enables heterobifunctional crosslinking (e.g., conjugating antibodies to nanoparticles via sulfhydryl-carbohydrate interactions) . Unlike 3-(4-butoxyphenyl)propionyl hydrazide, PDPH is redox-sensitive, allowing cleavage under reducing conditions .
  • Applications : Widely used in bioconjugation (e.g., virus detection probes , antibody-drug conjugates ).

3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide

  • Structural Differences : Features a sulfonyl (-SO₂-) group and a chlorophenyl substituent instead of butoxyphenyl .
  • Synthesis : Prepared via oxidation of a thioether precursor, contrasting with the direct hydrazine substitution used for this compound .

Benzoic Acid Hydrazide Derivatives

  • Core Structure : Simpler aromatic hydrazides (e.g., benzoic acid hydrazide derivatives in ) lack the extended aliphatic chain and butoxy substituent.
  • Biological Activity: Derivatives like p-aminobenzoic acid hydrazides exhibit antimicrobial properties, suggesting that the hydrazide moiety itself is critical for bioactivity . However, the butoxyphenyl group in this compound may enhance membrane permeability due to increased lipophilicity.

Chelation and Enzyme Interactions

  • HDAC3 Binding : Alkylhydrazides, including this compound, can chelate zinc ions via the hydrazide moiety, mimicking interactions observed in HDAC3 inhibitors . The butoxyphenyl group may stabilize hydrophobic interactions within enzyme pockets.
  • Comparison with PDPH : PDPH’s pyridyldithio group enables metal coordination but lacks the aromatic hydrophobicity of the butoxyphenyl group .

Anticancer Potential

  • Hydrazide-Hydrazone Scaffolds: highlights that hydrazide-hydrazone derivatives exhibit improved anticancer activity compared to non-hydrazide analogs. The butoxyphenyl group in this compound could enhance tumor targeting via lipophilic interactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Key Applications
This compound C₁₃H₂₀N₂O₂ Butoxyphenyl, hydrazide Chelation, drug design
PDPH C₈H₁₁N₃O₂S₂ Pyridyldithio, hydrazide Bioconjugation, crosslinking
3-[(4-Chlorophenyl)sulfonyl]propane hydrazide C₉H₁₁ClN₂O₃S Sulfonyl, chlorophenyl Antimicrobial, synthesis

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